Gallium Indium alloy; 99.99% (metals basis)

描述

The Gallium Indium alloy is a unique liquid metal alloy . It is silver to gray in color and can exist in solid to liquid form . It is used in various applications such as step soldering involving temperature-sensitive components, soldering to molded interconnect device (MID) plastics, fusible alloys/fuse applications, mercury replacement, and for thermal and electrical conductivity .

Synthesis Analysis

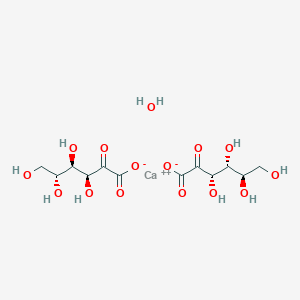

The synthesis of Gallium Indium alloy involves combining Gallium (Ga) and Indium (In) in a specific ratio. The alloy typically contains 75.5% Gallium and 24.5% Indium .Molecular Structure Analysis

The molecular structure of the Gallium Indium alloy is represented by the SMILES string [Ga].[In] and the InChI key SPAHBIMNXMGCMI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The Gallium Indium alloy is a liquid metal alloy with a melting point of 15.7°C . It has a density of 6.25 g/mL at 25 °C . The alloy is silver to gray in color and can exist in solid to liquid form .作用机制

Target of Action

The primary target of the Gallium Indium alloy, also known as Gallium-Indium eutectic, is the electrical characterization of thin film organic and semiconductor devices . It is used as a contact electrode for these devices, playing a crucial role in their operation and performance .

Mode of Action

The Gallium Indium alloy interacts with its targets by forming a top contact, which is essential for device testing and molecular electronics applications . It has a unique property of retaining its shape due to a self-limiting oxide layer, making it ideal for various applications .

Biochemical Pathways

It is used as a thermal interface material due to its high thermal conductivity .

Pharmacokinetics

It is worth noting that it is insoluble in water or organic solvents .

Result of Action

The result of the Gallium Indium alloy’s action is the improved performance of electronic devices. It is used in soft robotics, stretchable electronics, and medical devices such as soft implants and wearable health monitors due to its biocompatibility and flexibility .

Action Environment

The action of the Gallium Indium alloy can be influenced by environmental factors such as temperature. Its unique properties, including a low melting point of 15.7°C and high density, make it a valuable material for many industries . Its performance can be affected by changes in these environmental conditions.

安全和危害

未来方向

The Gallium Indium alloy has potential for use in various industries, including electronics, robotics, and medical devices . Its ability to conform to irregular shapes and high electronic conductivity make it useful as an electrical contact for device testing and as the top contact in molecular electronics applications .

生化分析

Biochemical Properties

Gallium Indium alloy plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, gallium ions can mimic ferric ions (Fe³⁺) and bind to transferrin, a protein that transports iron in the blood . This interaction can inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby affecting cell proliferation . Additionally, gallium can interact with bacterial siderophores, disrupting their iron acquisition and inhibiting bacterial growth .

Cellular Effects

Gallium Indium alloy influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, gallium ions can disrupt the function of iron-dependent enzymes, leading to altered cellular metabolism . This disruption can result in decreased ATP production and increased oxidative stress. Furthermore, gallium can induce apoptosis in cancer cells by inhibiting DNA synthesis and causing DNA damage . These effects highlight the potential of gallium Indium alloy in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

The molecular mechanism of Gallium Indium alloy involves its ability to mimic iron and interact with iron-dependent biomolecules. Gallium ions can bind to transferrin and enter cells via transferrin receptors . Once inside the cell, gallium can inhibit ribonucleotide reductase, leading to decreased DNA synthesis and cell proliferation . Additionally, gallium can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . These mechanisms underline the potential of gallium Indium alloy in disrupting cellular processes and inhibiting cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gallium Indium alloy can change over time. The stability and degradation of the alloy can influence its long-term effects on cellular function. Studies have shown that gallium can remain stable in biological environments, maintaining its inhibitory effects on iron-dependent enzymes and bacterial growth . Prolonged exposure to gallium can lead to the accumulation of gallium ions in cells, potentially causing toxicity and adverse effects . These temporal effects highlight the importance of monitoring gallium levels in therapeutic applications.

Dosage Effects in Animal Models

The effects of Gallium Indium alloy vary with different dosages in animal models. At low doses, gallium can inhibit bacterial growth and reduce tumor size without causing significant toxicity . At high doses, gallium can cause adverse effects, including nephrotoxicity and hepatotoxicity . These threshold effects underscore the need for careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

Gallium Indium alloy is involved in various metabolic pathways, primarily through its interaction with iron-dependent enzymes. Gallium can inhibit ribonucleotide reductase, leading to decreased DNA synthesis and altered cellular metabolism . Additionally, gallium can disrupt bacterial iron acquisition by binding to siderophores, inhibiting bacterial growth . These interactions highlight the potential of gallium Indium alloy in targeting metabolic pathways for therapeutic purposes.

Transport and Distribution

Gallium Indium alloy is transported and distributed within cells and tissues through its interaction with transferrin . Gallium ions bind to transferrin and are transported into cells via transferrin receptors. Once inside the cell, gallium can accumulate in various organelles, including the mitochondria and nucleus . This distribution pattern is crucial for its therapeutic effects, as it allows gallium to target specific cellular components and disrupt their function.

Subcellular Localization

The subcellular localization of Gallium Indium alloy is primarily determined by its interaction with transferrin and transferrin receptors . Gallium can accumulate in the mitochondria, where it induces oxidative stress and disrupts ATP production . Additionally, gallium can localize to the nucleus, where it inhibits DNA synthesis and induces DNA damage . These localization patterns are essential for its therapeutic effects, as they allow gallium to target specific cellular processes and inhibit cell growth.

属性

IUPAC Name |

gallium;indium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.In | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAHBIMNXMGCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ga].[In] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaIn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10850275 | |

| Record name | Gallium--indium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10850275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.541 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56451-02-6 | |

| Record name | Gallium--indium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10850275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of Gallium Indium alloy?

A1: Gallium Indium alloy does not have a fixed molecular formula or weight as it's a mixture of gallium (Ga) and indium (In) with varying compositions. The eutectic alloy, EGaIn, typically consists of 75.5% gallium and 24.5% indium by weight.

Q2: What are the notable physical properties of EGaIn?

A2: EGaIn is a liquid metal at room temperature with a low melting point of 15.5 °C []. It exhibits high electrical conductivity [, ], low toxicity [], and readily forms a thin, passivating oxide layer on its surface when exposed to air [].

Q3: How does the oxide layer on EGaIn impact its properties?

A3: The oxide layer, primarily composed of gallium oxide (Ga2O3), influences EGaIn's interactions with other materials and its performance in various applications. For instance, the oxide layer allows EGaIn droplets to maintain their shape [] and can be manipulated electrochemically to induce droplet motion [].

Q4: Can the oxide layer on EGaIn be modified?

A4: Yes, research has demonstrated the modification of EGaIn's oxide layer. For instance, sulfur atoms can be incorporated into the oxide layer through plasma-enhanced metal-catalyst dissociation of hydrogen sulfide (H2S) gas []. This process leads to the formation of crystalline gallium sulfide (GaS) nanodomains within the amorphous Ga2O3 layer, creating two-dimensional heterophases with altered photoluminescence characteristics and enhanced electrical conductivity [].

Q5: What are the key applications of Gallium Indium alloys?

A5: Gallium Indium alloys show promise in flexible and stretchable electronics [, , ], soft robotics [], microfluidics [], sensors [, ], catalysts [], and even biomedical applications [, ].

Q6: How does EGaIn's compatibility with elastomers benefit flexible electronics?

A6: EGaIn's ability to be embedded within elastomers like polydimethylsiloxane (PDMS) allows for the creation of stretchable conductors and circuits [, , , ]. These circuits can withstand significant strain and maintain functionality, paving the way for applications in wearable devices and flexible displays [, , , ].

Q7: How is EGaIn used in microfluidic devices?

A7: EGaIn's fluidic nature, coupled with its electrical conductivity, makes it ideal for creating reconfigurable microfluidic channels, pumps, and valves []. Researchers have successfully employed microfluidic platforms for the controlled production of EGaIn nanoparticles with tailored size distributions [].

Q8: What are the advantages of using EGaIn in antenna design?

A8: EGaIn's fluidity allows for the creation of reconfigurable antennas with tunable frequency, directivity, gain, and polarization []. This adaptability is achieved by changing the effective antenna length and volume, offering significant advantages for applications requiring dynamic antenna properties [].

Q9: How stable is Gallium Indium alloy in different environments?

A9: While generally stable at room temperature in air due to its oxide layer, EGaIn can react with other metals and is susceptible to oxidation under certain conditions []. Understanding these limitations is crucial for ensuring material longevity and device reliability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

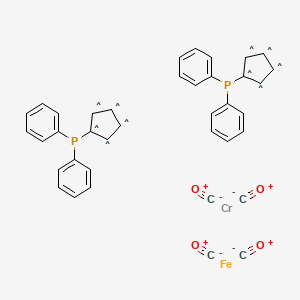

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

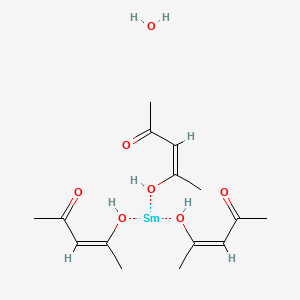

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

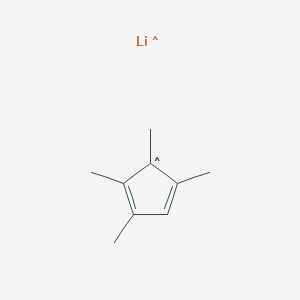

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)